3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one
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Overview
Description
3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one is a complex organic compound that features a unique combination of fluorophenyl, thiazole, and chromenone moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the reaction of a 2-fluorophenyl thiourea with α-haloketones under basic conditions. The chromenone moiety can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The final step involves coupling the thiazole and chromenone intermediates under appropriate conditions to yield the target compound .
Chemical Reactions Analysis
3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles like amines or thiols.
Coupling Reactions: The thiazole ring can participate in coupling reactions with various electrophiles, leading to the formation of new C-C or C-N bonds
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its potential as a therapeutic agent against various diseases.
Medicine: Due to its biological activities, the compound is being investigated for its potential use in drug development, particularly in the design of new anticancer and antimicrobial agents.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity to its targets, while the chromenone moiety contributes to its overall stability and bioavailability. These interactions result in the modulation of cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one can be compared with other similar compounds, such as:
2,4-disubstituted thiazoles: These compounds also exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Fluorophenyl derivatives: Compounds containing the fluorophenyl group are known for their enhanced binding affinity and stability, making them valuable in drug development.
Chromenone derivatives: These compounds are widely studied for their antioxidant and anticancer properties.
Properties
Molecular Formula |
C19H12FNO3S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-6-methoxychromen-2-one |
InChI |
InChI=1S/C19H12FNO3S/c1-23-12-6-7-17-11(8-12)9-14(19(22)24-17)16-10-25-18(21-16)13-4-2-3-5-15(13)20/h2-10H,1H3 |
InChI Key |
UKGSWNUKZLNNIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
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